2,3,4,9-tetrahydro-1H-carbazol-1-ol

Description

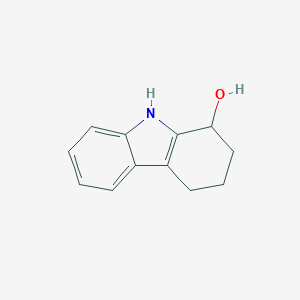

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUZLXNKCOCTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395183 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-62-7 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving the 2,3,4,9 Tetrahydro 1h Carbazol 1 Ol Framework

Elucidation of Intermediate Species in Synthetic Pathways

The transformation of the 2,3,4,9-tetrahydro-1H-carbazol-1-ol framework often proceeds through highly reactive and transient intermediate species. Identifying and characterizing these intermediates are paramount to understanding and controlling the reaction pathways.

Vinylidene ortho-quinone methides (VQMs) are unique and highly reactive intermediates that have been implicated in the synthesis of complex carbazole (B46965) structures. researchgate.net These species are one-carbon elongated homologues of the more commonly known ortho-quinone methides (QMs). researchgate.net A key feature of VQMs is their exocyclic allenyl ketone unit fused to a dearomatized ring system, which can be rendered axially chiral. researchgate.netnih.gov

The generation of VQMs can be achieved through the tautomerization of ortho-ethynylphenols, often catalyzed by a chiral base. researchgate.net This process allows for the formation of enantioenriched VQM intermediates, which can then undergo stereocontrolled intramolecular cyclization reactions. researchgate.net For instance, the asymmetric synthesis of optically active benzo[a]carbazoles has been successfully demonstrated through the catalytic enantioselective generation of VQMs and their subsequent intramolecular cyclization with tethered indoles. researchgate.net The high reactivity of VQMs as electrophiles or 4π-components in asymmetric dearomatization reactions makes them powerful intermediates in organic synthesis. nih.gov While initially understood through trapping experiments and computational studies, the isolation and crystallographic analysis of a VQM have provided direct evidence of its structure and reactivity. nih.gov

In the synthesis of functionalized tetrahydrocarbazol-1-ones from 1,4-dicarbonylindole derivatives, a key intermediate is the 4-hydroxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. acs.org This intermediate is formed through an acid-catalyzed intramolecular attack of the indole (B1671886) ring onto an activated aldehyde. acs.org

The proposed mechanism suggests that the initial activation of the 1,4-ketoaldehyde by an acid catalyst generates a reactive intermediate. acs.org This is followed by the intramolecular attack of the indole to form the solvated 4-hydroxy-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate. acs.org Subsequent activation of this hydroxy intermediate by the acid catalyst can lead to the elimination of a water molecule, forming a cationic indoleneiminium derivative. acs.org This highly electrophilic cation is then attacked by an external nucleophile to yield the final functionalized tetrahydrocarbazolone product. acs.org

Reaction Kinetics and Thermodynamics

The regioselectivity of reactions involving the carbazole framework can often be controlled by manipulating the reaction conditions, which in turn influences the kinetic and thermodynamic pathways of the reaction.

The alkylation of indoles with para-quinone methides (p-QMs) can lead to either N1- or C6-substituted products. The regioselectivity of this reaction is highly dependent on the reaction parameters, such as the catalyst, solvent, and temperature. acs.org

Experimental and Density Functional Theory (DFT) studies have shown that these alkylation reactions can be directed towards either kinetic or thermodynamic control. acs.org The C6-alkylation product is generally the thermodynamically more stable isomer. acs.orgnih.gov In contrast, the N1-alkylation is kinetically favored. acs.org For example, in the reaction of 2,3-disubstituted indoles with p-QMs, the N1-functionalized product is higher in energy than the C6-functionalized product by a significant margin in solvents like toluene (B28343) and THF. acs.org This energy difference supports the experimental observation that C6-alkylation is thermodynamically controlled, while N1-alkylation is kinetically controlled. acs.org The use of certain catalysts and solvents can promote the formation of the kinetic N1-adduct by lowering the energy of the transition state through interactions such as remote hydrogen bonding. acs.org Conversely, conditions that allow for the reversible formation of the initial adducts can lead to the accumulation of the more stable thermodynamic C6-product. nih.gov

Table 1: Regioselectivity of Indole Alkylation with p-Quinone Methides

| Reaction Parameter | Influence on Regioselectivity | Favored Product | Control |

| Catalyst/Solvent | Can lower the transition state energy for N1 attack | N1-Alkylated Indole | Kinetic |

| Temperature/Time | Allows for equilibrium to be reached | C6-Alkylated Indole | Thermodynamic |

Proposed Mechanisms for Heteroannulation Reactions

Heteroannulation reactions involving the 2,3,4,9-tetrahydro-1H-carbazol-1-one framework are crucial for the synthesis of fused heterocyclic systems, such as isoxazolo- and pyrazolo-fused carbazoles. researchgate.net These reactions typically proceed through the formation of a protonated intermediate in the presence of an acid catalyst. researchgate.net

For example, in the reaction of 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648), the initial step is the formation of a protonated intermediate. researchgate.net The nucleophile then attacks this intermediate, leading to a series of steps involving cyclization and elimination to form the final heteroannulated carbazole product. researchgate.net The specific pathway and the final product can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

Derivatization Strategies and Analog Synthesis Based on the 2,3,4,9 Tetrahydro 1h Carbazol 1 Ol Scaffold

Regioselective Substitutions at the Carbazole (B46965) Ring System (e.g., 6- and 9-positions)

Regioselective substitution on the carbazole ring is a key strategy for modulating the biological activity of tetrahydrocarbazole derivatives. The electron-rich aromatic ring is amenable to electrophilic substitution, while the nitrogen atom at the 9-position offers a site for N-alkylation and N-acylation.

Research has focused on introducing substituents at the 6- and 9-positions to develop selective acetylcholinesterase (AChE) inhibitors. A common synthetic route involves the nitration of the tetrahydrocarbazole scaffold at the 6-position using sodium nitrate (B79036) and sulfuric acid. This nitro derivative can then be reduced to the corresponding 6-amino-2,3,4,9-tetrahydro-1H-carbazole, providing a versatile intermediate for further functionalization.

The nitrogen at the 9-position is readily substituted. N-alkylation can be achieved under various conditions, with the choice of base and solvent influencing selectivity. For instance, using sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF) is a common method for achieving N-1 alkylation on similar heterocyclic scaffolds, highlighting a potential strategy for the carbazole system. d-nb.info This position has been successfully modified to introduce various alkyl and aryl groups, significantly impacting the compound's biological profile. researchgate.net

| Position | Reagent/Reaction | Resulting Group | Reference |

| 6 | NaNO₃ / H₂SO₄ | Nitro (-NO₂) | |

| 6 | Reduction (e.g., Na₂S₂O₄) | Amino (-NH₂) | |

| 9 | Alkyl Halide / Base | N-Alkyl | researchgate.net |

| 9 | Acetyl Chloride | N-Acetyl | researchgate.netmdpi.com |

Introduction of Halogenated and Trifluoromethyl Moieties

The incorporation of halogens and trifluoromethyl (CF₃) groups is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity.

Halogenated derivatives of the tetrahydrocarbazole scaffold have been synthesized, with bromine being a common substituent. For example, 6-bromo-2,3,4,9-tetrahydro-1H-carbazole derivatives can be prepared and used as intermediates for further C-N coupling reactions. nih.gov The introduction of an N-ortho-halobenzyl group has been shown to improve the anti-prion activity of certain tetrahydrocarbazole derivatives, demonstrating the positive impact of halogenation. nih.gov

The trifluoromethyl group is particularly valued for its ability to alter the electronic properties and bioactivity of a molecule. researchgate.net General methods for the trifluoromethylation of heterocyclic aromatic compounds, such as using CF₃SO₂Na with a peroxide initiator, can be applied to the carbazole scaffold to generate novel analogs. rsc.org These modifications are pivotal in fine-tuning the pharmacological profile of the parent compound.

While the synthesis of monohalogenated tetrahydrocarbazoles is well-documented, the preparation of polyhalogenated derivatives represents a more specialized area. These compounds are of interest for their potential to exhibit unique biological activities due to the significant alteration of the electronic landscape of the carbazole ring. The synthesis of such compounds would typically involve harsher halogenating conditions or starting with pre-halogenated precursors in the initial Fischer indole (B1671886) synthesis. The strategic placement of multiple halogen atoms can be used to block sites of metabolism or to create specific interactions with biological targets.

N-Substitution and Side Chain Modifications

Modification of the nitrogen atom and the introduction of various side chains are fundamental approaches to diversifying the tetrahydrocarbazole library. These changes can dramatically influence the molecule's solubility, basicity, and ability to interact with specific biological targets.

N-alkylation and N-acetylation are common first steps in the derivatization of the tetrahydrocarbazole scaffold. researchgate.net N-acetylation can be readily achieved by reacting the parent compound with acetyl chloride, often in the presence of glacial acetic acid. mdpi.com The resulting N-acetyl derivative can serve as a starting material for the synthesis of more complex heterocyclic systems. researchgate.netmdpi.com

N-alkylation introduces a variety of alkyl groups at the 9-position. researchgate.net The reaction of 1,2,3,4-tetrahydrocarbazole (B147488) with an alkyl halide in the presence of a suitable base is a standard procedure. researchgate.net For example, 9-methyl derivatives have been synthesized as part of studies on acetylcholinesterase inhibitors. These modifications are crucial for exploring the steric and electronic requirements of target binding sites.

| Derivative Type | Reagent | Key Features | Reference |

| N-Acetyl | Acetyl Chloride | Introduces an amide functionality, can be a precursor for further heterocyclization. | researchgate.netmdpi.com |

| N-Alkyl | Alkyl Halide / Base | Modifies steric and electronic properties at the 9-position. | researchgate.netresearchgate.net |

The introduction of functionalized side chains, particularly at the N-9 position, has led to the discovery of compounds with significant biological activity. A notable example is the synthesis of N-propyl derivatives bearing hydroxyl and amino groups.

In the development of anti-prion agents, a series of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives were prepared. nih.gov A key finding from this research was that a hydroxy group at the 2-position and an amino group at the 3-position of the N-propyl side chain were essential for anti-prion activity. nih.gov The synthesis of these compounds often involves reacting the parent tetrahydrocarbazole with an appropriate epoxide, such as an (haloalkyl)oxirane, followed by the introduction of an amine. nih.gov Similarly, amine moieties have been incorporated into side chains, with some of these derivatives showing antitumor activity. nih.gov

Conjugation with Pharmacophoric Fragments for Multi-Target Design

A modern approach in drug discovery involves creating hybrid molecules that combine two or more pharmacophoric fragments to interact with multiple biological targets simultaneously. nih.gov The 2,3,4,9-tetrahydro-1H-carbazole scaffold is an excellent platform for such multi-target design strategies.

One example involves the conjugation of the tetrahydrocarbazole moiety with non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen. researchgate.net This was achieved by forming an amide bond between the N-atom of the tetrahydrocarbazole and the carboxylic acid group of the NSAID. researchgate.net This strategy aims to combine the properties of both parent molecules, potentially leading to synergistic effects or a broader spectrum of activity. The design of such multi-target ligands is a rational approach to addressing complex diseases where multiple pathways are involved.

Functionalization for Further Chemical Transformations

The 2,3,4,9-tetrahydro-1H-carbazol-1-ol scaffold is a versatile platform for generating a diverse library of chemical entities. Its strategic functionalization is key to accessing novel analogs with tailored properties. The presence of multiple reactive sites—the C1-hydroxyl group, the N9-indole nitrogen, and the aromatic ring—allows for a variety of chemical modifications. These transformations are crucial for building molecular complexity and exploring the structure-activity relationships of the resulting compounds in various research contexts, including medicinal chemistry.

One of the primary functionalization pathways begins with the oxidation of the C1-hydroxyl group to its corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one. nih.govnih.gov This ketone serves as a pivotal intermediate for a host of subsequent reactions. For instance, it can undergo formylation reactions, such as with ethyl formate, to introduce an aldehyde group, leading to highly functionalized derivatives like 1-hydroxy-9H-carbazole-2-carbaldehydes. nih.gov The ketone is also a precursor for creating fused heterocyclic systems, such as isoxazolo- and pyrazolo-fused carbazoles, by reacting with reagents like hydroxylamine (B1172632) hydrochloride or hydrazine (B178648) hydrate (B1144303). researchgate.net

Another significant strategy involves the direct functionalization of C-H bonds. A notable method is the C-H amination at the C1 position, which proceeds through a hydroperoxide intermediate formed by photocatalyzed oxidation of the tetrahydrocarbazole core. nih.gov This intermediate can then react with various aniline (B41778) nucleophiles under acid catalysis to yield C1-amino derivatives. nih.gov This approach provides a direct route to introduce nitrogen-containing functional groups, which are significant for biological activity.

The indole nitrogen at the N9 position is another prime site for derivatization. Nucleophilic substitution reactions are commonly employed to introduce a wide array of substituents. niscair.res.in Alkylation of the N9 position can be achieved using various alkyl or aryl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-Dimethylformamide (DMF). niscair.res.innih.gov These N-substituted analogs are often synthesized to explore their potential as therapeutic agents, including as anti-prion compounds or acetylcholinesterase inhibitors. niscair.res.innih.gov

Furthermore, the aromatic ring of the carbazole nucleus is amenable to electrophilic substitution reactions, enabling the introduction of functional groups that can be used for further transformations. Nitration at the C6 position, for example, can be accomplished using sodium nitrate and sulfuric acid. niscair.res.in The resulting nitro group can then be reduced to an amino group, which serves as a handle for further derivatization, such as through N-alkylation or the formation of sulfonamides. niscair.res.in

These varied functionalization strategies underscore the utility of the this compound scaffold as a foundational structure for creating diverse and complex molecules for chemical and pharmacological research.

Interactive Data Tables

The following tables provide detailed research findings on the functionalization of the tetrahydrocarbazole scaffold for further chemical transformations.

Table 1: Functionalization at the C1-Position This table details the transformation of the C1 position, including amination via a hydroperoxide intermediate.

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole | 1) O₂, Toluene (B28343), light; 2) 4-Aminobenzonitrile, H₂SO₄ | 4-((6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)benzonitrile | 80% | nih.gov |

| 2,3,4,9-Tetrahydro-1H-carbazole | 1) O₂, Toluene, light; 2) Aniline, H₂SO₄ | N-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | 80% | nih.gov |

| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Ethyl formate, Benzene (B151609) | 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde | - | nih.gov |

Table 2: Functionalization at the N9-Position This table outlines various N-alkylation reactions on the tetrahydrocarbazole scaffold.

Table 3: Functionalization of the Aromatic Ring This table shows examples of electrophilic substitution on the carbazole's aromatic ring and subsequent transformations.

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 2,3,4,9-Tetrahydro-1H-carbazole | NaNO₃, H₂SO₄ | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | 80% | |

| 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | Zn dust, NaOH | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | 74% |

Pharmacological and Biological Activity Profiling of 2,3,4,9 Tetrahydro 1h Carbazol 1 Ol and Its Derivatives

Anticancer Activity Mechanisms

Carbazole (B46965) derivatives have been recognized for their potential in cancer therapy, primarily through their ability to interfere with DNA replication and cell division. nih.govresearchgate.net The planar structure of the carbazole ring system allows these molecules to intercalate between DNA base pairs, a mechanism implicated in their anticancer effects. nih.govresearchgate.net

Inhibition of Cell Proliferation and Induction of Apoptosis

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have demonstrated the ability to inhibit the growth of cancer cells and trigger programmed cell death, or apoptosis. Studies have shown that certain carbazole derivatives can effectively halt the proliferation of highly aggressive and metastatic cancer cell lines. mdpi.com For instance, specific 5,8-dimethyl-9H-carbazole derivatives were found to be particularly active against MDA-MB-231 breast cancer cells, while showing no significant toxicity to normal cells. mdpi.com This selective activity is a crucial aspect of developing safer and more effective cancer treatments. mdpi.com

The mechanism behind this anticancer activity often involves the inhibition of key enzymes required for cell survival and proliferation. mdpi.com Research has indicated that some carbazole derivatives can selectively inhibit human topoisomerase I, an enzyme essential for DNA replication. mdpi.com By interfering with this enzyme, these compounds can disrupt the normal cell cycle, leading to an increase in mitochondrial membrane potential and ultimately inducing apoptosis in cancer cells. mdpi.combiointerfaceresearch.com

Table 1: Anticancer Activity of Selected Carbazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| 5,8-dimethyl-9H-carbazole derivative 3 | MDA-MB-231 | Not Specified | Inhibition of hTopo I, F-actin depolymerization, Apoptosis induction |

| 5,8-dimethyl-9H-carbazole derivative 4 | MDA-MB-231 | Not Specified | Inhibition of hTopo I, F-actin depolymerization, Apoptosis induction |

| Phosphonate 1,2,3-triazole derivative 8 | HT-1080 | 15.13 | G0/G1 phase cell cycle arrest, Caspase-3 independent apoptosis |

Antimicrobial Properties against Bacterial and Fungal Strains

The carbazole scaffold is a prominent feature in many natural and synthetic compounds exhibiting a broad spectrum of antimicrobial activity. srce.hr This has spurred ongoing research into new carbazole derivatives as potential chemotherapeutic agents to combat microbial infections, especially in light of increasing antimicrobial resistance. srce.hr

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have shown promising activity against various bacterial and fungal strains. For example, certain chloro-substituted carbazole derivatives have demonstrated outstanding activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis. nih.govmdpi.com Similarly, some derivatives have exhibited significant antifungal activity. mdpi.com

The antimicrobial efficacy can be influenced by the specific substitutions on the carbazole ring. For instance, studies have shown that 3-cyano-9H-carbazole, 3-iodo-9H-carbazole, and 3,6-diiodo-9H-carbazole display stronger antibacterial activity against Bacillus subtilis than the reference drug amoxicillin. lmaleidykla.lt Furthermore, 1,3,6-tribromo-9H-carbazole has been found to be more active against Escherichia coli. lmaleidykla.lt The introduction of a carbazole ring has been shown to enhance the antimicrobial activity of other heterocyclic compounds like benzimidazole. srce.hr

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| Chloro-substituted carbazole derivative 3d | E. coli, S. aureus, P. aeruginosa, B. subtilis | Not Specified |

| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 |

| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 |

| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 |

Anti-Inflammatory Effects

Carbazole derivatives have also been investigated for their anti-inflammatory properties. nih.govnih.gov While direct studies on the anti-inflammatory effects of 2,3,4,9-tetrahydro-1H-carbazol-1-ol are limited in the provided context, the broader class of carbazole compounds has shown potential in this area. This suggests a plausible avenue for future research into the specific anti-inflammatory mechanisms of this compound and its derivatives.

Antioxidant Capabilities

The antioxidant potential of carbazole derivatives is another area of active investigation. nih.gov Antioxidants play a crucial role in mitigating cellular damage caused by free radicals. Some studies have evaluated the antioxidative activity of carbazole derivatives using methods like the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay. lmaleidykla.lt While some tested carbazole compounds have shown weak antioxidative activity in certain assays, others have demonstrated more promising results. lmaleidykla.ltmdpi.com For example, specific 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives displayed significant DPPH radical scavenging activity. mdpi.com

Neurodegenerative Disease Research

The potential of 2,3,4,9-tetrahydro-1H-carbazole derivatives extends to the field of neurodegenerative diseases, particularly Alzheimer's disease. niscair.res.inepa.gov The cholinergic hypothesis of Alzheimer's suggests that a decline in the neurotransmitter acetylcholine (B1216132) contributes to cognitive decline. niscair.res.inepa.gov Therefore, inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. niscair.res.inepa.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A number of 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated for their ability to inhibit AChE and BChE. niscair.res.inepa.gov Several of these compounds have been identified as selective inhibitors of either AChE or BChE. niscair.res.inepa.govnih.gov For instance, 6-Amino-2,3,4,9-tetrahydro-1H-carbazole, 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole, and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine have been found to be selective AChE inhibitors. niscair.res.in Conversely, another series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were identified as potent and selective BChE inhibitors, with one compound, 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride, showing particularly high potency. nih.gov The selectivity of these inhibitors is important, as BChE inhibition may offer therapeutic benefits in later stages of Alzheimer's disease. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Carbazole Derivatives

| Compound | Enzyme Inhibited | IC50 (µM) | Selectivity |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | AChE | Not Specified | Selective for AChE |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | AChE | Not Specified | Selective for AChE |

| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | AChE | Not Specified | Selective for AChE |

| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride | BChE | 0.11 | Selective for BChE |

Anti-Prion Activity in Transmissible Spongiform Encephalopathies (TSE)-Infected Cells

Prion diseases, or Transmissible Spongiform Encephalopathies (TSEs), are neurodegenerative disorders linked to the misfolding of the cellular prion protein (PrPC) into a pathogenic scrapie isoform (PrPSc). researchgate.net Compounds based on a carbazole structure have demonstrated notable anti-prion activity in cellular models of TSE. researchgate.net

A key derivative, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one, known as GJP14, was identified through in-silico screening and subsequently validated for its anti-prion effects. nih.gov In cellular assays using mouse neuronal cells (GT1-7) persistently infected with a mouse-adapted Gerstmann-Sträussler-Scheinker syndrome agent (Fukuoka-1 strain), GJP14 was shown to inhibit the accumulation of PrPSc. nih.gov

Structure-activity relationship (SAR) studies on derivatives of GJP14 have elucidated the essential molecular features for this anti-prion activity. These studies revealed the importance of the tricyclic aromatic ring, a hydroxyl group at the 2-position of the N-propyl side chain, and an amino group at the 3-position of the same chain. nih.gov Further optimization, specifically the introduction of an N-ortho-halobenzyl group, led to derivatives with significantly improved potency, with the most effective compound being eight times more active than the parent GJP14. nih.gov

Table 1: Anti-Prion Activity of GJP14

| Compound | Description | Activity | Cell Line | Source |

| GJP14 | 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one | Inhibited PrPSc accumulation (IC50 8.54 µM) | GT+FK cells (mouse neuronal cells) | nih.govnih.gov |

Neuroprotective Efficacy Against Excitotoxicity (e.g., Glutamate (B1630785) Toxicity)

Excitotoxicity, particularly that induced by excessive glutamate, is a major mechanism of neuronal cell death in various neurological conditions. While direct studies on the neuroprotective efficacy of this compound against glutamate toxicity are not extensively detailed in the reviewed literature, research on related compounds and mechanisms provides context. For instance, certain novel glutamate transporter inhibitors have shown neuroprotective effects by preferentially inhibiting the reverse transport of glutamate, a process that contributes to excitotoxicity under ischemic conditions. nih.govresearchgate.net Other research has demonstrated that compounds isolated from natural sources can protect hippocampal neurons from glutamate-induced cell death by suppressing the accumulation of reactive oxygen species (ROS) and modulating signaling pathways like p38 MAPK and PI3K. nih.gov These findings highlight potential, yet unconfirmed, avenues through which carbazole derivatives might confer neuroprotection.

Modulation of Neuronal NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are critical for excitatory synaptic transmission and plasticity in the central nervous system, and their dysfunction is implicated in numerous neuropsychiatric disorders. nih.gov The modulation of these receptors by various compounds is a significant area of pharmacological research. nih.gov NMDA receptors are complex ion channels that can be regulated by G-protein-coupled receptors (GPCRs), which in turn are activated by a wide range of neurotransmitters. nih.gov This modulation can affect the receptor's expression, location, and function. nih.gov Although the direct interaction of this compound with NMDA receptors is not specified in the available research, the neuroactive potential of carbazole structures suggests that exploring their influence on NMDA receptor function could be a relevant area for future investigation.

Influence on Mitochondrial Function

The influence of this compound on mitochondrial function is not detailed in the currently available scientific literature.

Antiviral Potency: Hepatitis C Virus (HCV) NS5B RNA-Dependent RNA Polymerase Inhibition

A significant area of investigation for tetrahydrocarbazole derivatives has been in the development of antiviral agents. Specifically, a novel class of inhibitors targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase has been designed and synthesized based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold. nih.gov This enzyme is essential for the replication of the HCV genome.

Through chemical synthesis and optimization, researchers have explored various substitutions on the carbazole ring. nih.gov These studies found that a 5,8-disubstitution pattern on the aromatic portion of the scaffold was preferred for activity. Furthermore, a n-propyl group at the C-1 position was found to be favorable. In this series, a related analogue based on a 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffold, compound 36 , demonstrated potent inhibition of the HCV NS5B enzyme with a half-maximal inhibitory concentration (IC50) of 550 nM. nih.gov This indicates that the tetrahydrocarbazole framework serves as a promising foundation for the development of non-nucleoside inhibitors of HCV replication. nih.govnih.gov

Table 2: HCV NS5B Polymerase Inhibition by a Tetrahydrocarbazole-Related Analogue

| Compound | Description | Target | Activity | Source |

| Analogue 36 | 1,2,3,4-tetrahydro-cyclopenta[b]indole derivative | HCV NS5B RNA-Dependent RNA Polymerase | IC50 = 550 nM | nih.gov |

Interaction with Biological Targets: Enzymes, Receptors, and Proteins

The biological activity of this compound and its derivatives stems from their interaction with various molecular targets. drugbank.comnih.gov

Prion Protein (PrPSc): As detailed in section 5.5.2, carbazole derivatives like GJP14 directly interfere with the pathogenic process of prion diseases by inhibiting the accumulation of the misfolded PrPSc isoform in infected neuronal cells. researchgate.netnih.gov

HCV NS5B RNA-Dependent RNA Polymerase: Derivatives of 2,3,4,9-tetrahydro-1H-carbazole function as non-nucleoside inhibitors of this critical viral enzyme, effectively blocking its function and thus inhibiting HCV replication. nih.gov

Other Potential Targets: The tetrahydrocarbazole skeleton is present in numerous biologically active indole-type alkaloids. nih.gov Given their structural features, these compounds have the potential to interact with a range of other biological targets, including receptors and enzymes within the central nervous system, though specific interactions beyond those listed above require further investigation.

Structure Activity Relationship Sar Studies of 2,3,4,9 Tetrahydro 1h Carbazol 1 Ol Derivatives

Identification of Essential Pharmacophores for Anti-Prion Activity

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded isoform (PrPSc) of the cellular prion protein (PrPC). The development of anti-prion agents is a significant therapeutic goal. Studies on 2,3,4,9-tetrahydro-1H-carbazol-1-ol derivatives have identified key structural features necessary for their anti-prion activity.

A lead compound, 2,3,4,9-tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14), was discovered through in silico screening and cellular assays. nih.gov Subsequent research focused on synthesizing and evaluating a series of its derivatives to elucidate the essential pharmacophores. The core pharmacophoric elements for anti-prion activity were determined to be:

The tricyclic aromatic ring of the carbazole (B46965) nucleus: This planar system is crucial for activity.

A hydroxyl group at the 2-position of the N-propyl side chain: This group likely participates in hydrogen bonding interactions with the target. nih.gov

An amino group at the 3-position of the N-propyl side chain: This basic nitrogen is another key interaction point. nih.gov

Derivatives with an N-ortho-halobenzyl group showed enhanced activity, with the most potent derivative being eight times more effective than the parent compound, GJP14. nih.gov Another potent anti-prion compound, 1-(2,6-difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol (5Y), exhibited an IC50 of 4.7 μM. researchgate.net These findings underscore the importance of specific substitutions on the carbazole core and its side chains for potent anti-prion activity. The disclosure of such anti-prion pharmacophores is vital for developing therapeutics that can target multiple prion strains. nih.gov

Table 1: SAR of 2,3,4,9-tetrahydro-1H-carbazol-1-one Derivatives for Anti-Prion Activity

Optimizing Aromatic Region Substitution Patterns for Antiviral Efficacy

The 2,3,4,9-tetrahydro-1H-carbazole scaffold has also been explored for its potential as an antiviral agent, particularly against the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov Optimization of the substitution pattern on the aromatic ring of the carbazole nucleus is a key strategy for enhancing antiviral efficacy.

Research into a novel class of HCV NS5B polymerase inhibitors based on the 2,3,4,9-tetrahydro-1H-carbazole and the related 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffolds has revealed a preference for a 5,8-disubstitution pattern on the aromatic ring. nih.gov This specific substitution pattern appears to be optimal for binding to the target enzyme and inhibiting its function. Chemical modifications at the sugar or acyclic side-chain moiety, or at the heterocycle itself, can lead to significant differences in antiviral activity. nih.gov

Influence of C-1 Moiety on Biological Potency

The substituent at the C-1 position of the 2,3,4,9-tetrahydro-1H-carbazole ring system has a significant impact on the biological potency of these derivatives. In the context of antiviral activity against HCV NS5B polymerase, studies have shown that an n-propyl moiety at the C-1 position is favored. nih.gov

The nature of the C-1 substituent can influence various properties of the molecule, including its lipophilicity, steric profile, and ability to interact with the target protein. The preference for an n-propyl group suggests that a moderately sized, flexible, and lipophilic group at this position is beneficial for antiviral efficacy.

Table 2: Influence of C-1 and Aromatic Substitution on Antiviral Activity

Correlation between Substituent Electronic and Steric Effects and Biological Activity

Quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding how the physicochemical properties of a molecule influence its biological activity. nih.gov For 2,3,4,9-tetrahydro-1H-carbazole derivatives, correlations have been established between the electronic and steric effects of substituents and their biological activities. nih.gov

In the context of cytotoxicity, the activity of these derivatives is often strongly dependent on hydrophobic factors (logP) and steric parameters. nih.gov For instance, in a study of HEPT derivatives, cytotoxicity was found to be strongly dependent on the hydrophobicity of the R1 substituent and the steric bulk of the R3 and R4 substituents. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to tetrahydroquinoline derivatives, which are structurally related to tetrahydrocarbazoles, to predict their anticancer activity. mdpi.com These models provide detailed insights into the favorable and unfavorable steric and electrostatic interactions, guiding the design of more potent and selective compounds.

Selectivity Profiles in Enzyme Inhibition

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as inhibitors of various enzymes, with some showing remarkable selectivity. A series of 6- and 9-substituted derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two enzymes implicated in Alzheimer's disease. epa.gov

While many compounds inhibited both enzymes, certain derivatives displayed selective inhibition of AChE. niscair.res.in Specifically, an amino derivative (compound 3), a methylamino derivative (compound 4), and a butyl nitro derivative (compound 17) were identified as selective AChE inhibitors when compared to the standard drug donepezil. epa.gov This selectivity is crucial for minimizing off-target effects and developing safer therapeutic agents. The presence of oxygenated substituents has been noted to potentially increase biological activity. nih.govresearchgate.net

Table 3: Selective Acetylcholinesterase (AChE) Inhibitors

General Structure-Function-Toxicity Relationships in Drug Discovery

The development of any new drug requires a careful balance between efficacy and toxicity. Understanding the structure-function-toxicity relationships of 2,3,4,9-tetrahydro-1H-carbazole derivatives is therefore of paramount importance. The lipophilic character of carbazole derivatives can facilitate their passage through biological membranes, which can enhance their therapeutic effect but also potentially increase their toxicity. nih.gov

Structure-cytotoxicity relationship studies have shown that the toxicity of these compounds can be modulated by altering their substituents. nih.gov As mentioned earlier, hydrophobic and steric factors play a significant role in determining the cytotoxicity of these derivatives. By carefully tuning these properties, it is possible to design compounds with an improved therapeutic index, maximizing their desired biological activity while minimizing their adverse effects. The presence of oxygenated substituents on the carbazole ring has been suggested to increase biological activity, a factor that should be considered in the design of new derivatives. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4,9 Tetrahydro 1h Carbazol 1 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete structural assignment can be made.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. For 2,3,4,9-tetrahydro-1H-carbazol-1-ol , the key diagnostic signals would be for the proton on C1 (the carbinol proton) and the hydroxyl proton. The C1-H proton would likely appear as a multiplet, its chemical shift influenced by the adjacent hydroxyl group. The hydroxyl proton itself would present as a broad singlet, which can exchange with D₂O.

In the analog, 2,3,4,9-tetrahydro-1H-carbazole , the aliphatic protons on carbons C1 through C4 typically appear as multiplets in the upfield region of the spectrum. orgsyn.org A study using DMSO-d₆ as a solvent reported the aliphatic protons at C2/C3 as a multiplet between δ 1.78-1.85 ppm, while the C1 and C4 methylene (B1212753) protons appeared as triplets at δ 2.60 and 2.67 ppm, respectively. niscair.res.in The aromatic protons resonate in the downfield region, typically between δ 7.0 and 7.5 ppm, showing characteristic splitting patterns of a substituted benzene (B151609) ring. The indole (B1671886) N-H proton gives a characteristic singlet, often broad, in the far downfield region (δ 8.14 ppm in DMSO-d₆). niscair.res.in

For comparison, derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one show distinct ¹H NMR features. In one study of a derivative, the methylene protons at C2, C3, and C4 were observed as triplets or multiplets between δ 2.1 and 2.9 ppm. researchgate.net The absence of a signal for a C1-H proton and the downfield shift of the adjacent C2 protons are characteristic of the ketone structure.

Table 1: ¹H NMR Data for 2,3,4,9-tetrahydro-1H-carbazole

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) orgsyn.org | Chemical Shift (δ) in DMSO-d₆ (ppm) niscair.res.in | Multiplicity |

|---|---|---|---|

| H2, H3 | 1.86-1.99 | 1.78-1.85 | Multiplet |

| H1, H4 | 2.74 | 2.60, 2.67 | Triplet |

| Aromatic H | 7.08-7.51 | 7.05-7.42 | Multiplet |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For This compound , the most telling signal would be from the C1 carbon, which, being attached to a hydroxyl group, would resonate in the typical alcohol region of approximately 60-75 ppm.

This contrasts sharply with its ketone analog, 2,3,4,9-tetrahydro-1H-carbazol-1-one . The carbonyl carbon (C1) in this molecule would produce a highly deshielded signal in the far downfield region of the spectrum, typically around 190-200 ppm. The parent compound, 2,3,4,9-tetrahydro-1H-carbazole , displays four distinct aliphatic carbon signals in the upfield region (δ 20-23 ppm). orgsyn.org The aromatic carbons appear between δ 108 and 136 ppm, consistent with the indole ring system. orgsyn.org Analysis of a derivative of the ketone, 2-(1,2,3,4-Tetrahydro-9H-carbazol-1-ylidene) propanedinitrile, showed aliphatic signals for C2, C3, and C4 at δ 31.45, 23.49, and 21.98 ppm, respectively. researchgate.net

Table 2: ¹³C NMR Data for 2,3,4,9-tetrahydro-1H-carbazole

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) orgsyn.org |

|---|---|

| C1, C2, C3, C4 | 20.05, 22.20, 22.32, 22.42 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an invaluable technique for identifying key functional groups. The most significant difference between This compound and its ketone analog is readily observed in their IR spectra. The alcohol would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration.

Conversely, 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives display a very strong, sharp absorption band for the C=O stretch, typically found around 1675 cm⁻¹. iucr.org Both the alcohol and the ketone, like the parent 2,3,4,9-tetrahydro-1H-carbazole , exhibit a moderate N-H stretching vibration around 3400 cm⁻¹ and aromatic and aliphatic C-H stretching vibrations just below and above 3000 cm⁻¹, respectively. orgsyn.orgniscair.res.in

Table 3: Key IR Absorption Frequencies for 2,3,4,9-tetrahydro-1H-carbazole and its Analogs

| Functional Group | Molecule | Typical Frequency (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H Stretch | This compound (Expected) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | All analogs | ~3400 orgsyn.org | Moderate, Sharp |

| C=O Stretch | 2,3,4,9-tetrahydro-1H-carbazol-1-one | ~1675 iucr.org | Strong, Sharp |

| Aromatic C-H Stretch | All analogs | 3000 - 3100 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The molecular formula of This compound is C₁₂H₁₃NO, giving it a monoisotopic mass of 187.10 g/mol . Its mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 187. A characteristic fragmentation pathway would be the loss of a water molecule (M-18) to give a fragment ion at m/z 169.

This is distinct from its analogs. 2,3,4,9-tetrahydro-1H-carbazol-1-one (C₁₂H₁₁NO) has a molecular weight of 185.22 g/mol , and its mass spectrum would show a molecular ion peak at m/z 185. nih.gov The parent compound, 2,3,4,9-tetrahydro-1H-carbazole (C₁₂H₁₃N), has a molecular weight of 171.24 g/mol and accordingly shows a molecular ion peak at m/z 171. niscair.res.innist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The core indole nucleus of the tetrahydrocarbazole system is the primary chromophore. The UV/Visible spectrum for 2,3,4,9-tetrahydro-1H-carbazole in ethanol (B145695) shows absorption maxima (λmax) characteristic of the indole ring. nist.govnist.gov The introduction of the non-conjugated hydroxyl group in This compound is expected to have only a minor effect (a slight bathochromic or hypsochromic shift) on the absorption profile compared to the parent scaffold. In contrast, the ketone analog, with its carbonyl group in conjugation with the indole system, would likely exhibit a significant bathochromic (red) shift of the π-π* transition.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for This compound is not available in the surveyed literature, the structure of the parent 2,3,4,9-tetrahydro-1H-carbazole has been determined. nih.govresearchgate.net

Table 4: Crystal Data for 2,3,4,9-tetrahydro-1H-carbazole

| Parameter | Value nih.govresearchgate.net |

|---|---|

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1067 (4) |

| b (Å) | 7.9488 (5) |

| c (Å) | 19.4512 (12) |

| V (ų) | 944.18 (10) |

| Z | 4 |

Determination of Dihedral Angles and Ring Conformations

In the parent compound, 2,3,4,9-tetrahydro-1H-carbazole , the core carbazole (B46965) unit is nearly planar, with a very small dihedral angle of 0.6 (1)° between the benzene and pyrrole (B145914) rings. nih.gov The fused, partially saturated cyclohexene (B86901) ring is disordered over two positions, with both conformers adopting a half-chair conformation. nih.gov

Slight modifications to the tetrahydrocarbazole scaffold can induce notable changes in conformation. For instance, in 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one , the introduction of a methyl group and a ketone function results in a dihedral angle of 0.96 (7)° between the benzene and the fused pyrrole ring, indicating a slight deviation from planarity. nih.gov Unlike the half-chair of the parent compound, the cyclohexenone ring in this analog adopts an envelope conformation. nih.gov This is further exemplified in 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile , where the dihedral angle between the benzene and pyrrole rings is 1.07 (5)°, and the cyclohexene ring also assumes an envelope conformation. researchgate.netnih.gov

Table 1: Dihedral Angles and Ring Conformations of Tetrahydrocarbazole Analogs

| Compound | Dihedral Angle (Benzene vs. Pyrrole Ring) | Saturated Ring Conformation | Reference |

| 2,3,4,9-tetrahydro-1H-carbazole | 0.6 (1)° | Half-chair | nih.gov |

| 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 0.96 (7)° | Envelope | nih.gov |

| 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile | 1.07 (5)° | Envelope | researchgate.netnih.gov |

Analysis of Intermolecular Interactions: Hydrogen Bonding and C-H...π Interactions

The crystal packing and stability of tetrahydrocarbazole derivatives are significantly influenced by a network of intermolecular forces, including classical hydrogen bonds and weaker C-H...π interactions.

The crystal structure of 2,3,4,9-tetrahydro-1H-carbazole is stabilized by a combination of intermolecular N—H···π and C–H···π interactions. nih.gov The indole N-H group acts as a hydrogen bond donor, interacting with the π-system of an adjacent molecule, a common motif in nitrogen-containing aromatic heterocycles.

A more complex set of interactions is present in 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile . This molecule features an intramolecular N—H⋯N hydrogen bond, which creates an S(7) ring motif. researchgate.netnih.gov On the intermolecular level, N—H⋯N hydrogen bonds assemble the molecules into R²₂(14) ring structures. researchgate.netnih.gov Furthermore, a C—H⋯π interaction involving the benzene ring provides additional stabilization. researchgate.netnih.gov These varied interactions highlight the versatility of the tetrahydrocarbazole scaffold in forming complex supramolecular architectures.

Table 2: Intermolecular Interactions in Tetrahydrocarbazole Analogs

| Compound | Interaction Type | Description | Reference |

| 2,3,4,9-tetrahydro-1H-carbazole | N—H···π | Intermolecular interaction | nih.gov |

| C–H···π | Intermolecular interaction | nih.gov | |

| 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | N—H⋯O | Intermolecular hydrogen bonds forming R²₂(10) ring motifs | nih.gov |

| C—H⋯π | Weak interactions with the benzene ring | nih.gov | |

| 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile | N—H⋯N | Intramolecular, generating an S(7) ring motif | researchgate.netnih.gov |

| N—H⋯N | Intermolecular, forming an R²₂(14) ring | researchgate.netnih.gov | |

| C—H⋯π | Interaction involving the benzene ring | researchgate.netnih.gov |

Theoretical and Computational Chemistry Studies on 2,3,4,9 Tetrahydro 1h Carbazol 1 Ol

In Silico Screening Methodologies for Lead Compound Identification

In silico screening is a powerful computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target, typically a protein or enzyme. This approach saves significant time and resources by prioritizing a smaller number of promising candidates for laboratory synthesis and testing.

For the tetrahydrocarbazole scaffold, in silico screening has been effectively employed to identify potential lead compounds. A notable example is the search for new acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. In one such study, a series of 22 substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives were designed and evaluated computationally. niscair.res.in The screening involved molecular docking, a method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. niscair.res.in By calculating the binding energy for each compound, researchers can estimate its binding affinity. This process identified several derivatives, such as 6-Amino-2,3,4,9-tetrahydro-1H-carbazole and 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole, as selective AChE inhibitors worthy of further investigation. niscair.res.in Such studies demonstrate how in silico methodologies can efficiently sift through numerous derivatives to pinpoint lead compounds based on their predicted interaction with a specific biological target.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and geometry of molecules. These methods can predict a wide range of properties, including molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT is applied to calculate the energetics of reactions, determine the stability of different molecular conformations, and predict reactivity profiles.

While specific DFT studies focusing solely on 2,3,4,9-tetrahydro-1H-carbazol-1-ol are not widely published, research on closely related analogs highlights the utility of this approach. For instance, in the study of 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives, DFT calculations were used to determine the heat of formation. researchgate.net This allowed researchers to compare the relative stabilities of different potential products, such as isoxazolo[5,4-a]carbazole and isoxazolo[3,4-a]carbazole, concluding that one isomer was energetically more favorable. researchgate.net

For this compound, DFT could be used to model its synthesis, for example, by calculating the reaction energy for the reduction of its corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one. chemicalbook.com Furthermore, DFT can predict sites of reactivity within the molecule, indicating which atoms are most susceptible to electrophilic or nucleophilic attack, thereby guiding the synthesis of new derivatives.

Prediction of Pharmacokinetic and Pharmacodynamic Relevant Descriptors (e.g., TPSA, LogP)

For a molecule to be a successful drug, it must not only interact strongly with its target (pharmacodynamics) but also be effectively absorbed, distributed, metabolized, and excreted (ADME) by the body (pharmacokinetics). Computational methods are routinely used to predict key descriptors that influence these properties.

Two of the most important descriptors are the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP). TPSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and is a good predictor of drug absorption and brain penetration. LogP, the logarithm of the partition coefficient between octanol (B41247) and water, indicates the lipophilicity of a molecule, which affects its solubility, membrane permeability, and metabolic stability.

Predicted values for this compound and its parent ketone from public databases like PubChem provide insight into its likely pharmacokinetic profile.

Table 1: Predicted Physicochemical Descriptors for Tetrahydrocarbazole Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | TPSA (Ų) |

|---|---|---|---|---|

| 2,3,4,9-tetrahydro-1H-carbazol-1-one nih.gov | C₁₂H₁₁NO | 185.22 | 2.5 | 32.9 |

Data sourced from PubChem. XLogP3-AA is a computationally predicted LogP value. TPSA is the Topological Polar Surface Area.

The data suggests that these compounds have moderate lipophilicity and a polar surface area consistent with potentially good oral bioavailability. The reduction of the ketone in 2,3,4,9-tetrahydro-1H-carbazol-1-one to the alcohol in this compound would be expected to slightly increase the TPSA and decrease the LogP, potentially improving its solubility.

Molecular Modeling and Dynamics Simulations for Target Interaction Prediction

Molecular modeling encompasses a suite of computational techniques used to represent and simulate molecules and their interactions. Molecular docking and molecular dynamics (MD) simulations are central to predicting how a ligand like this compound might bind to a biological target.

Molecular docking predicts the binding pose and affinity of a ligand within the active site of a receptor. In a study of tetrahydrocarbazole derivatives as acetylcholinesterase inhibitors, docking was used to place the compounds into the peripheral anionic site (PAS) of the enzyme. niscair.res.in The analysis revealed key interactions, such as hydrogen bonds and π-stacking, with specific amino acid residues like Tyrosine (Tyr) and Tryptophan (Trp). niscair.res.in

Table 2: Example of Docking Interaction Data for a Tetrahydrocarbazole Derivative

| Compound | Target Protein | Key Interacting Residues | Predicted Total Energy |

|---|---|---|---|

| Derivative 2 | Acetylcholinesterase | Tyr70, Asp72, Trp84, Tyr121, Trp279, Tyr334 | -93.8 |

Data adapted from a study on AChE inhibitors. niscair.res.in Lower energy values suggest more favorable binding.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time. MD simulations model the movements of atoms and molecules, providing a dynamic view of the binding interactions. For example, MD simulations have been used to confirm the stabilizing or destabilizing effect of ligands on complex biological structures like G-quadruplex DNA, demonstrating the power of this technique to validate docking results and provide deeper insight into the binding mechanism at an atomic level. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy shapes (conformers) a molecule can adopt.

For this compound, the key flexible part is the non-aromatic cyclohexanol (B46403) ring. X-ray crystallography studies of various substituted tetrahydrocarbazoles have provided precise information on the preferred conformations of this ring system. Depending on the substitution pattern and crystal packing forces, the six-membered ring has been observed in several distinct conformations:

Half-chair: This is a common conformation for the cyclohexene (B86901) ring in tetrahydrocarbazoles. nih.govnih.gov

Sofa: In some derivatives, the ring adopts a sofa conformation. researchgate.net

Envelope: The related cyclohexenone ring in 1-oxo-tetrahydrocarbazoles often adopts an envelope conformation. nih.gov

These experimentally determined structures provide critical data points on the potential energy surface of the molecule. A full potential energy surface map, which could be generated computationally, would show the energy of all possible conformations and the barriers to interconversion between them. This information is vital for understanding how the molecule might adapt its shape to fit into the binding pocket of a biological target.

Emerging Research Applications and Future Perspectives of 2,3,4,9 Tetrahydro 1h Carbazol 1 Ol

Design and Development of Next-Generation Therapeutic Agents

The tetrahydrocarbazole nucleus is a versatile scaffold for the design of new therapeutic agents targeting a wide range of diseases. wikipedia.org Researchers have successfully developed numerous derivatives with significant pharmacological potential.

Anti-Alzheimer's Agents: A significant area of research focuses on derivatives of 2,3,4,9-tetrahydro-1H-carbazole as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the cognitive decline of Alzheimer's disease. niscair.res.inepa.gov A series of 22 compounds with substitutions at the 6- and 9-positions were synthesized and evaluated. niscair.res.in Notably, the 6-Amino-2,3,4,9-tetrahydro-1H-carbazole, 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole, and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine derivatives were identified as selective and potent AChE inhibitors, marking them as promising leads for future development as anti-Alzheimer's agents. niscair.res.inepa.gov

Antiviral Compounds: Through photochemical and acid-catalyzed C-H functionalization, novel tetrahydrocarbazole derivatives have been synthesized and shown to possess antiviral properties. nih.gov This highlights the potential of the carbazole (B46965) framework in developing new treatments for viral infections.

Anticancer Activity: The planar structure of the carbazole ring system allows its derivatives to function as DNA intercalating agents, a mechanism implicated in their anticancer activity. nih.govresearchgate.net It is believed that certain oxygenated benzo[b]carbazoles, which are structurally analogous to the anticancer agent ellipticine, can form stable complexes with DNA, paving the way for new oncology drugs. nih.govresearchgate.net

Anti-Prion Agents: A derivative of the core structure, 2,3,4,9-tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14), was identified as a novel anti-prion compound. nih.gov Further synthesis and evaluation of related derivatives revealed that the tricyclic ring, a hydroxyl group at the 2-position, and an amino group at the 3-position of the N-propyl side chain are crucial for anti-prion activity. nih.gov

Table 1: Therapeutic Applications of 2,3,4,9-tetrahydro-1H-carbazole Derivatives

| Therapeutic Area | Target | Example Derivative(s) | Key Finding | Reference(s) |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Selective inhibition of AChE over BChE, potential cognitive enhancement. | niscair.res.in, epa.gov |

| Prion Diseases | Prion Protein (PrP) | GJP14 and N-ortho-halobenzyl derivatives | Inhibition of prion propagation in infected cells. | nih.gov |

| Viral Infections | Not specified | 1-(5-nitroindolin-1-yl)-2,3,4,9-tetrahydro-1H-carbazole | Antiviral activity demonstrated through novel synthesis. | nih.gov |

| Cancer | DNA | D-ring oxygenated benzo[b]carbazoles | Potential for DNA intercalation, mimicking ellipticine's mechanism. | nih.gov, researchgate.net |

Contributions to Advanced Material Science

Beyond its biomedical applications, the carbazole framework is valuable in the field of material science. Carbazole derivatives are known to exhibit excellent charge transfer and hole-transporting properties. nih.govresearchgate.net These electronic characteristics make them highly suitable for a variety of optoelectronic and photocatalytic applications, most notably in the development of Organic Light Emitting Diodes (OLEDs). nih.govresearchgate.net The ability to tune the electronic properties of the 2,3,4,9-tetrahydro-1H-carbazol-1-ol molecule through chemical modification opens avenues for creating new materials for advanced electronic devices.

Utility as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The this compound structure serves as a fundamental building block for the synthesis of more complex molecules. Its ketone precursor, 2,3,4,9-tetrahydro-1H-carbazol-1-one, can be readily transformed into various heteroannulated carbazoles, such as isoxazolo- and pyrazolo-fused systems. researchgate.net Furthermore, the core structure is present in numerous indole-type alkaloids of significant biological interest. nih.govresearchgate.net The 2,3-disubstituted indole (B1671886) portion of the molecule acts as a bidentate synthon, providing a strategic starting point for the assembly of medicinally important carbazole alkaloids. nih.govresearchgate.net

Scalable Production Methods for Industrial Applications

The industrial viability of any chemical compound depends on the ability to produce it on a large scale efficiently and economically. The synthesis of this compound can be achieved with high yield (90%) through the reduction of the corresponding tetrahydrocarbazol-1-one using sodium borohydride (B1222165) in a mixture of THF and methanol (B129727). chemicalbook.com This method is straightforward and utilizes common industrial reagents, suggesting good potential for scalability.

The core tetrahydrocarbazole ring system is typically constructed via the Fischer indole synthesis or the Borsche-Drechsel cyclization reaction. niscair.res.inwjarr.com The Fischer indole synthesis, a classic method involving the reaction of a phenylhydrazine (B124118) with a ketone (in this case, cyclohexanone), is a robust and widely used industrial process for indole synthesis. wjarr.comorgsyn.org These established and high-yielding synthetic routes form a strong basis for the scalable production of this compound and its derivatives for various commercial applications.

Exploration of Multi-Targeting Strategies for Complex Diseases

Complex multifactorial diseases like Alzheimer's often require therapeutic agents that can interact with multiple biological targets simultaneously. The 2,3,4,9-tetrahydro-1H-carbazole scaffold is well-suited for this polypharmacology approach. Research into anti-Alzheimer's agents has shown that derivatives can be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). niscair.res.inrsc.org The ability to modulate the selectivity between these two related enzymes by altering substituents on the carbazole ring demonstrates the potential for developing dual-inhibitor drugs from this single core structure. niscair.res.in This multi-targeting capability could lead to more effective treatments for complex neurological disorders.

Continuous Refinement of Structure-Function Relationships to Guide Drug Discovery

A deep understanding of how a molecule's structure relates to its biological function is critical for rational drug design. Studies on 2,3,4,9-tetrahydro-1H-carbazole derivatives provide excellent examples of this principle.

In the development of anti-prion agents , specific structural requirements were identified: the tricyclic aromatic ring, a hydroxyl group, and an amino group on the N-propyl side chain were all found to be essential for activity. nih.gov Further refinement showed that adding an N-ortho-halobenzyl group could enhance the potency by a factor of eight compared to the original lead compound. nih.gov

For AChE inhibitors , research has shown that substitutions at the 6- and 9-positions of the tetrahydrocarbazole ring directly influence activity and selectivity. niscair.res.in For instance, increasing the alkyl chain length on the 6-amino or 6-nitro derivatives led to a decrease in AChE selectivity, while the introduction of bulky groups diminished the activity altogether. niscair.res.in

This continuous feedback loop of synthesis, biological testing, and structural analysis allows for the precise tuning of molecular properties to maximize therapeutic efficacy and guide the discovery of next-generation drugs.

Table 2: Structure-Function Insights for Tetrahydrocarbazole Derivatives

| Target Application | Structural Feature | Impact on Function | Reference(s) |

| Anti-Prion Activity | N-ortho-halobenzyl group | 8-fold increase in potency. | nih.gov |

| Anti-Prion Activity | Tricyclic ring, N-propyl-2-hydroxy-3-amino side chain | Basic requirements for activity. | nih.gov |

| AChE Inhibition | Bulky groups (benzyl, sulfonyl) at position 6 | Diminished inhibitory activity. | niscair.res.in |

| AChE Inhibition | Increased alkyl chain length at position 6 | Decreased selectivity for AChE over BChE. | niscair.res.in |

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The evolution of synthetic organic chemistry continues to provide more efficient and selective ways to construct complex molecules. The synthesis of the tetrahydrocarbazole framework has benefited from such innovations. Beyond the traditional Fischer indole synthesis, newer methods are being employed to improve reaction outcomes. wjarr.com

Modern techniques such as microwave-assisted synthesis have been shown to increase the yield of 1,2,3,4-tetrahydrocarbazoles significantly compared to conventional heating. wjarr.com The use of environmentally benign solvents like ionic liquids has also been explored, offering alternative reaction media that can improve yields in certain cases. wjarr.com Furthermore, novel strategies like photochemical and acid-catalyzed C-H functionalization are being developed to create derivatives that are not accessible through traditional means, expanding the chemical space available for drug discovery and material science. nih.gov These methodological advancements are crucial for the efficient and selective production of novel this compound derivatives.

Q & A

Q. What are the key synthetic routes for 2,3,4,9-tetrahydro-1H-carbazol-1-ol, and how do reaction conditions influence yield?

Synthesis typically involves multi-step pathways, such as cyclization of substituted phenylhydrazines with cyclohexanone derivatives under acidic conditions. For example, hydrazone intermediates are formed first, followed by cyclization to yield the carbazole core . Critical parameters include:

- Temperature : Elevated temperatures (~120°C) accelerate cyclization but may degrade sensitive functional groups.

- Catalysts : Acidic conditions (e.g., HCl) are essential for hydrazone formation, while NaCNBH3 facilitates reductive amination in derivative synthesis .

- Purification : HPLC or column chromatography is required to isolate the product from byproducts like unreacted hydrazines .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the carbazole scaffold and substituent positions (e.g., hydroxyl and methyl groups). For example, aromatic protons appear at δ 7.0–7.5 ppm, while methylene groups in the tetrahydro ring resonate at δ 2.6–3.0 ppm .

- HPLC : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 188 [M+H] for unsubstituted analogs) .

Q. How does the tetrahydrocarbazole scaffold influence the compound’s physicochemical properties?

The partially saturated ring system enhances solubility compared to fully aromatic carbazoles. Key properties include:

- LogP : ~2.5 (predicted), indicating moderate lipophilicity suitable for membrane permeability.

- Hydrogen Bonding : The hydroxyl group acts as a donor, influencing crystal packing and interactions with biological targets .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) reveals puckering in the tetrahydro ring and hydrogen-bonding networks. For example:

- Ring Puckering : Cremer-Pople coordinates quantify deviations from planarity, with amplitude (q) and phase (φ) parameters .

- Hydrogen Bonds : The hydroxyl group forms O–H···N bonds with adjacent molecules, stabilizing the crystal lattice (e.g., bond length ~2.8 Å) .

Table 1 : Example Crystallographic Data for a Carbazol-1-ol Derivative

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| Unit Cell Dimensions | a=8.2 Å, b=12.1 Å, c=15.3 Å |

| Hydrogen Bond (O–H···N) | 2.79 Å, 165° |

Q. What computational strategies optimize the design of this compound analogs with enhanced bioactivity?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like serotonin receptors. Substituents at position 6 (e.g., methoxy groups) improve binding affinity by filling hydrophobic pockets .

- QSAR Models : Hammett constants (σ) for substituents correlate with activity trends. Electron-withdrawing groups at position 8 increase potency in enzyme inhibition assays .

Q. How do conflicting NMR and crystallographic data for carbazol-1-ol derivatives arise, and how can they be reconciled?

Discrepancies often stem from:

- Dynamic Effects : Solution-state NMR may average puckered conformations, while crystallography captures static structures .

- Solvent Artifacts : Polar solvents stabilize specific tautomers (e.g., keto-enol equilibria), altering spectral profiles. Multi-technique validation (e.g., IR for tautomer identification) is recommended .

Q. What role does hydrogen-bonding play in the biological activity of this compound?

The hydroxyl group mediates interactions with enzymes (e.g., kinases) via:

- Direct Binding : Forms hydrogen bonds with catalytic residues (e.g., Asp86 in MAPK).

- Water-Bridged Networks : Stabilizes ligand-receptor complexes, as shown in MD simulations .

Methodological Considerations

Q. How to troubleshoot low yields in the synthesis of this compound?

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., uncyclized hydrazones) and adjust reaction time/temperature.

- Catalyst Screening : Test alternatives to NaCNBH3 (e.g., Pd/C for reductive steps) to minimize side reactions .

Q. What are best practices for resolving overlapping signals in NMR spectra?

- 2D Techniques : COSY and HSQC distinguish coupled protons (e.g., methylene groups in the tetrahydro ring).

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.